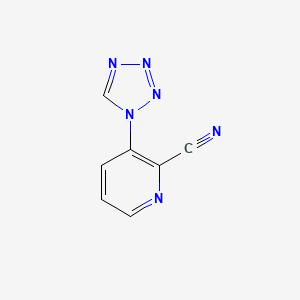

3-(Tetrazol-1-yl)cyanopyridine

Description

Properties

CAS No. |

449758-32-1 |

|---|---|

Molecular Formula |

C7H4N6 |

Molecular Weight |

172.15 g/mol |

IUPAC Name |

3-(tetrazol-1-yl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C7H4N6/c8-4-6-7(2-1-3-9-6)13-5-10-11-12-13/h1-3,5H |

InChI Key |

DEFLAHMRMPKVQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)N2C=NN=N2 |

Origin of Product |

United States |

Scientific Research Applications

Biological Applications

2.1 Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Research has shown that derivatives of tetrazole, including those related to 3-(Tetrazol-1-yl)cyanopyridine, demonstrate significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. For example, studies have indicated that certain tetrazole derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics like penicillin .

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 100 | |

| This compound | Escherichia coli | 125 |

2.2 Anti-inflammatory Activity

Research indicates that compounds containing the tetrazole moiety exhibit anti-inflammatory effects. In vivo studies using carrageenan-induced edema models have demonstrated that certain derivatives can significantly reduce inflammation compared to standard anti-inflammatory drugs like diclofenac .

| Compound | Model | ED50 (µmol/kg) | Reference |

|---|---|---|---|

| Tetrazole derivative | Carrageenan-induced edema | 9.28 | |

| This compound | Carrageenan-induced edema | 8.50 - 9.84 |

2.3 Analgesic Properties

The analgesic potential of this compound has been explored in various studies. It has shown effectiveness in reducing pain in animal models, with some derivatives exhibiting potency comparable to traditional analgesics like celecoxib .

2.4 Antiparasitic Activity

The antiparasitic properties of tetrazole derivatives have also been investigated, particularly against protozoan infections such as those caused by Leishmania species. Some compounds have demonstrated significant activity with lower cytotoxicity compared to conventional treatments .

Case Studies and Research Insights

Numerous studies highlight the therapeutic potential of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that a series of tetrazole derivatives exhibited potent antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, indicating their potential use in treating bacterial infections .

- Inflammation Reduction : Another investigation revealed that specific tetrazole compounds could significantly inhibit granuloma formation in rats, suggesting their utility in managing chronic inflammatory conditions .

Comparison with Similar Compounds

Table 1: Substituent Effects on Electronic Properties

| Compound | Substituent Position | Key Functional Group | Electron Density Shift (DFT) |

|---|---|---|---|

| 2-Cyanopyridine | 2 | Cyano | Moderate withdrawal |

| This compound | 3 | Tetrazole | Strong withdrawal |

| 4-Cyanopyridine | 4 | Cyano | Minimal shift |

Data derived from hybrid DFT calculations .

Physicochemical Properties

Partition coefficients (logP) and solubility are critical for drug absorption. Cyanopyridine derivatives exhibit logP values highly dependent on substituents and pH:

- SP-8 (3-nitro-substituted): High hydrophobicity (logP = 2.8 in 0.1N HCl), limiting gastric absorption .

- SP-9 (4-hydroxy-substituted): Low logP (0.3), enhancing hydrophilicity .

- This compound: The tetrazole group (pKa ~ 4.9) confers pH-dependent solubility, with moderate logP (~1.5–2.0) inferred from analogous compounds, balancing membrane permeability and aqueous solubility .

Table 2: logP Trends in Cyanopyridine Derivatives

| Compound | Substituent | logP (0.1N HCl) | Hydrophobicity Rank |

|---|---|---|---|

| SP-8 | 3-NO₂ | 2.8 | 1 (Most hydrophobic) |

| This compound | 3-Tetrazolyl | ~1.8* | 5 |

| SP-9 | 4-OH | 0.3 | 10 (Least hydrophobic) |

Data from 1-octanol/water partitioning studies; *estimated based on substituent polarity .

Electrochemical Behavior and Stability

Cyanopyridines are prone to dimerization and instability during redox cycling. DFT studies reveal:

IDO1 Inhibition

Anticancer Activity

- 3-Cyanopyridine derivatives: 29 compounds showed IC₅₀ values < 10 μM in MTT assays against breast and lung cancer cell lines .

- This compound: Expected to exhibit superior activity due to improved stability and target engagement, though experimental validation is pending .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(Tetrazol-1-yl)cyanopyridine, and how do reaction parameters influence product purity?

- Methodological Answer : The synthesis typically involves cyclization or multicomponent reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (e.g., sodium ascorbate, CuSO₄ in DMSO at 60–80°C) can form the tetrazole-pyridine linkage . Microwave-assisted synthesis has demonstrated improved yields (70–85%) compared to conventional heating (50–55%) by accelerating reaction kinetics and reducing side products . Key parameters include solvent polarity, catalyst loading, and temperature control to avoid decomposition of the cyanopyridine moiety.

Q. How can X-ray crystallography using SHELX programs resolve the crystal structure of this compound derivatives?

- Methodological Answer : SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used for small-molecule crystallography. After data collection (e.g., at 100 K using synchrotron radiation), refine the structure using SHELXL with restraints for tetrazole-pyridine torsional angles. Validate hydrogen bonding and π-π stacking interactions using Mercury or Olex2 . For example, a related trifluoroacetate salt structure (CCDC 743208) was resolved with an R-factor of 0.075, confirming planar geometry of the tetrazole ring .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine C-3 vs. C-4 positions) and tetrazole proton signals (δ 8.5–9.5 ppm in DMSO-d₆).

- FT-IR : Stretching vibrations for C≡N (~2220 cm⁻¹) and tetrazole ring (N–H at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation pathways (e.g., loss of CN or tetrazole groups) .

Advanced Research Questions

Q. How do computational methods like DFT predict dimerization tendencies and redox behavior of this compound?

- Methodological Answer : Hybrid DFT (e.g., B3LYP/6-311++G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron affinity and dimerization energy barriers. For example, cyanopyridine derivatives exhibit LUMO energies near −1.5 eV, making them prone to radical anion formation and dimerization . Solvent effects (PCM model) and substituent electronegativity (e.g., fluorine vs. cyano groups) modulate redox potentials, as shown in studies of analogous 2-cyanopyridine catalysts .

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Validation : Cross-test compounds in standardized cell lines (e.g., HepG2 for cytotoxicity) with positive controls (e.g., doxorubicin) to normalize IC₅₀ values .

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyridine enhance topoisomerase inhibition) .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from heterogeneous studies, adjusting for variables like solvent (DMSO vs. saline) or incubation time .

Q. How can catalytic applications of this compound be optimized for CO₂ conversion or functionalization reactions?

- Methodological Answer : In CO₂-to-dimethyl carbonate (DMC) catalysis, combine this compound with CeO₂ nanoparticles. The tetrazole moiety enhances Lewis acidity, improving CO₂ adsorption. Reaction optimization (e.g., 150°C, 3 MPa CO₂, 24 h) achieves >80% DMC yield . For C–H functionalization, employ Pd(OAc)₂/ligand systems under microwave irradiation to introduce aryl/alkyl groups at the pyridine C-4 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.